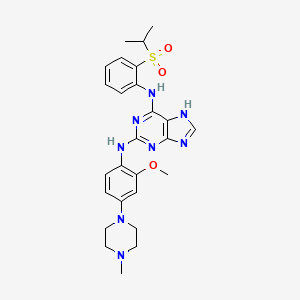

Dclk1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H32N8O3S |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-6-N-(2-propan-2-ylsulfonylphenyl)-7H-purine-2,6-diamine |

InChI |

InChI=1S/C26H32N8O3S/c1-17(2)38(35,36)22-8-6-5-7-20(22)29-25-23-24(28-16-27-23)31-26(32-25)30-19-10-9-18(15-21(19)37-4)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H3,27,28,29,30,31,32) |

InChI Key |

ILBZLLHFIMKVOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCN(CC5)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

DCLK1-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in the landscape of oncology. Identified as a serine/threonine kinase, DCLK1 is overexpressed in a multitude of human cancers, including colorectal, pancreatic, gastric, and renal cell carcinoma[1]. Its expression is often correlated with poor patient prognosis, underscoring its significance as a therapeutic target[1]. DCLK1 is not only a marker for cancer stem cells (CSCs) but also an active participant in key oncogenic signaling pathways that drive tumor progression, metastasis, and therapy resistance[2][3][4]. DCLK1-IN-2, a selective inhibitor of DCLK1, represents a promising tool for dissecting the kinase's function and a potential lead for novel anti-cancer therapeutics. This document provides an in-depth technical overview of the mechanism of action of DCLK1 inhibitors, with a focus on the well-characterized compound DCLK1-IN-1, which serves as a proxy for understanding the therapeutic potential of targeting DCLK1.

Core Mechanism of Action

DCLK1-IN-1, a potent and selective chemical probe, exerts its anti-cancer effects by directly binding to the kinase domain of DCLK1, thereby inhibiting its catalytic activity[1]. This inhibition disrupts the downstream signaling cascades that are aberrantly activated in cancer cells, leading to a reduction in cell proliferation, migration, invasion, and the attenuation of cancer stem cell-like properties[2][5][6].

Quantitative Efficacy of DCLK1 Inhibition

The potency and efficacy of DCLK1 inhibition have been quantified across various experimental models. The data below summarizes key findings for the selective inhibitor DCLK1-IN-1.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | 109 nM | Recombinant DCLK1 protein | [1] |

| KINOMEscan IC50 | 9.5 nM | In vitro kinase panel | [1] |

| Kinase Inhibition (IC50) | 143 nM | In vitro DCLK1 kinase assay | [3] |

| Cell Growth IC50 | 3.842 µM | HCT116 (Colorectal Cancer) | [3] |

| Cell Growth IC50 | 3.620 µM | hCRC#1 (Colorectal Cancer) | [3] |

| Cell Growth IC50 | ~22 to 35 µM | ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | [5] |

Impact on Cellular Processes

Treatment of cancer cells with DCLK1 inhibitors has been shown to significantly impact several key cellular processes that are fundamental to cancer progression.

| Cellular Process | Effect of DCLK1 Inhibition | Cancer Model | Reference |

| Proliferation | Reduced | Head and Neck Squamous Cell Carcinoma, Renal Cell Carcinoma | [2][5] |

| Colony Formation | Significantly Reduced | Head and Neck Squamous Cell Carcinoma, Renal Cell Carcinoma | [2][5] |

| Migration & Invasion | Reduced | Head and Neck Squamous Cell Carcinoma, Renal Cell Carcinoma | [2][5][6] |

| Apoptosis | Increased | Colorectal Cancer | [3] |

| Stemness | Potently Inhibited | Renal Cell Carcinoma | [5][7] |

| Anchorage-Independent Growth | Decreased | Head and Neck Squamous Cell Carcinoma | [2] |

Signaling Pathways Modulated by DCLK1 Inhibition

DCLK1 functions as a central node in a complex network of signaling pathways that are crucial for tumorigenesis. Inhibition of DCLK1 kinase activity leads to the downregulation of these pro-survival and pro-metastatic pathways.

References

- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]

- 6. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Function of Dclk1-IN-1

This technical guide provides a detailed examination of Dclk1-IN-1, a selective inhibitor of Doublecortin Like Kinase 1 (DCLK1). This document synthesizes current research findings to elaborate on its function, mechanism of action, and its effects in cancer biology, with a focus on quantitative data and experimental methodologies.

Introduction to DCLK1

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer research.[1][2] Initially identified for its role in neuronal migration, DCLK1 is now recognized as a marker for cancer stem cells in a variety of solid tumors, including pancreatic, colorectal, and renal cancers.[3][4][5] Overexpression of DCLK1 is frequently observed in malignant tissues and is often associated with poor prognosis and advanced disease.[2][6] DCLK1 is implicated in key oncogenic processes such as tumor initiation, metastasis, and resistance to therapy.[6][7][8] Its function is linked to the regulation of multiple signaling pathways that control cell proliferation, survival, and motility.[9][10][11]

Dclk1-IN-1: A Selective Chemical Probe

Dclk1-IN-1 is a potent and selective, in vivo-compatible chemical probe designed to inhibit the kinase activity of DCLK1.[1][12] It was developed through a combination of chemoproteomic profiling and structure-based design to provide a tool for studying the biological roles of DCLK1 and validating it as a therapeutic target.[1][2] Dclk1-IN-1 demonstrates high selectivity for DCLK1 and its close homolog DCLK2 over other kinases, making it a valuable tool for elucidating the specific functions of DCLK1 kinase activity in cancer.[12]

Mechanism of Action

Dclk1-IN-1 functions as an ATP-competitive inhibitor, binding to the kinase domain of DCLK1 and blocking its phosphotransferase activity. By inhibiting DCLK1, Dclk1-IN-1 modulates downstream signaling pathways involved in cancer progression. A key demonstrated effect is the strong inhibition of DCLK1 autophosphorylation at Serine 337.[4] The inhibition of DCLK1's kinase activity has been shown to impact pathways associated with cell motility, cancer stemness, and the tumor immune microenvironment.[1][4]

Data Presentation: Quantitative Analysis of Dclk1-IN-1

The following tables provide a summary of the quantitative data available for Dclk1-IN-1, facilitating a clear comparison of its potency and pharmacokinetic properties.

Table 1: In Vitro and Cellular Potency of Dclk1-IN-1

| Target | Assay Type | IC50 (nM) | Notes |

| DCLK1 | Binding Assay | 9.5 | [12] |

| DCLK1 | Kinase Assay | 57.2 | At 50 µM ATP[12] |

| DCLK2 | Binding Assay | 31 | [12] |

| DCLK2 | Kinase Assay | 103 | At 100 µM ATP[12] |

| DCLK1 | Cellular Target Engagement (HCT116 cells) | 279 | [12] |

Table 2: Pharmacokinetic Profile of Dclk1-IN-1 in Mice

| Parameter | Value | Route of Administration |

| Half-life (t½) | 2.09 hours | Oral[12] |

| Area Under the Curve (AUC) | 5506 h*ng/mL | Oral[12] |

| Oral Bioavailability | 81% | Oral[12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Dclk1-IN-1.

In Vitro Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of Dclk1-IN-1 against purified DCLK1 and DCLK2 kinases.

Methodology:

-

A reaction mixture containing the purified recombinant DCLK1 or DCLK2 kinase domain, a peptide substrate, and varying concentrations of Dclk1-IN-1 is prepared in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ³³P-labeled ATP at a concentration near the Km for each respective kinase (50 µM for DCLK1, 100 µM for DCLK2).[1][12]

-

The reaction is incubated at 30°C for a specified time, allowing for the phosphorylation of the substrate.

-

The reaction is terminated, and the phosphorylated substrate is separated from the remaining ATP, typically using phosphocellulose paper and washing steps.

-

The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.

-

The percentage of kinase inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Patient-Derived Organoid (PDO) Viability Assay

Objective: To assess the effect of Dclk1-IN-1 on the viability of clinically relevant, patient-derived pancreatic cancer organoids.

Methodology:

-

Human pancreatic ductal adenocarcinoma (PDAC) organoids are cultured in Matrigel domes with a specialized growth medium.

-

Organoids are treated with a range of concentrations of Dclk1-IN-1 or a negative control compound for an extended period (e.g., 12 days).[13]

-

Cell viability is assessed using a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) which measures the intracellular ATP levels.

-

Luminescence is measured using a plate reader, and the data is normalized to DMSO-treated control organoids to determine the percentage of viability.

Western Blotting for DCLK1 Phosphorylation

Objective: To confirm the target engagement of Dclk1-IN-1 in a cellular context by measuring the phosphorylation of DCLK1.

Methodology:

-

Human renal cell carcinoma (RCC) cell lines are treated with Dclk1-IN-1 at various concentrations for a defined period.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated DCLK1 (pSer337) and an antibody for total DCLK1 as a loading control.[4]

-

Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The band intensities are quantified, and the ratio of phosphorylated DCLK1 to total DCLK1 is calculated.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to Dclk1-IN-1.

References

- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Dclk1-IN-1: A Selective Inhibitor of Doublecortin-Like Kinase 1 for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of Dclk1-IN-1, a selective and potent inhibitor of Doublecortin-Like Kinase 1 (DCLK1). DCLK1 has emerged as a critical regulator in various cancers, where it is often overexpressed and associated with poor prognosis.[1] It functions as a cancer stem cell (CSC) marker and plays a pivotal role in promoting tumorigenesis, metastasis, and therapy resistance.[2] Dclk1-IN-1 was developed through chemoproteomic profiling and structure-based design as the first selective, in-vivo compatible chemical probe for the DCLK1 kinase domain, offering a valuable tool to investigate DCLK1 biology and its therapeutic potential.[3]

This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the inhibitor's mechanism of action, quantitative data on its activity, and comprehensive experimental protocols for its characterization.

Mechanism of Action and Selectivity

Dclk1-IN-1 is a potent and selective inhibitor of the DCLK1 and DCLK2 kinases.[4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of DCLK1.[5] The selectivity of Dclk1-IN-1 is a key feature, with no significant activity observed against other kinases such as ERK5, ACK, and LRRK2 at concentrations up to 10 µM.[6]

Kinase Inhibition Profile

The inhibitory activity of Dclk1-IN-1 has been extensively characterized using various biochemical and cellular assays. The following tables summarize the quantitative data, providing a clear comparison of its potency against DCLK1 and its close homolog DCLK2, as well as its cellular target engagement.

| Assay Type | Target | IC50 (nM) | ATP Concentration | Reference |

| KINOMEscan Binding Assay | DCLK1 | 9.5 | N/A | [3] |

| ³³P-ATP Kinase Assay | DCLK1 | 57 | 50 µM | [3][5] |

| NanoBRET Cellular Target Engagement | DCLK1 (in HCT116 cells) | 279 | N/A | [3] |

Table 1: Inhibitory Activity of Dclk1-IN-1 against DCLK1. This table summarizes the half-maximal inhibitory concentration (IC50) of Dclk1-IN-1 against DCLK1 in different assay formats.

| Assay Type | Target | IC50 (nM) | ATP Concentration | Reference |

| KINOMEscan Binding Assay | DCLK2 | 31 | N/A | [4] |

| ³³P-ATP Kinase Assay | DCLK2 | 103 | 100 µM | [5] |

Table 2: Inhibitory Activity of Dclk1-IN-1 against DCLK2. This table shows the IC50 values of Dclk1-IN-1 against DCLK2, a close homolog of DCLK1.

Cellular Activity

The biological effects of Dclk1-IN-1 have been evaluated in various cancer cell lines and patient-derived organoids.

| Cell Line/Model | Assay | Effect | IC50 (µM) | Reference |

| HCT116 (Colorectal Cancer) | Cell Growth | Reduction | 3.842 | [7] |

| hCRC#1 (Colorectal Cancer) | Cell Growth | Reduction | 3.620 | [7] |

| ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Proliferation (MTT Assay) | Little effect | ~22-35 | [6] |

| ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Colony Formation | Strong inhibition | Effective at 1 µM | [6] |

| Patient-Derived PDAC Organoids | Antiproliferation | Pronounced effect | Not specified | [8] |

Table 3: Cellular Effects of Dclk1-IN-1. This table summarizes the impact of Dclk1-IN-1 on various cancer cell lines and patient-derived models.

DCLK1 Signaling Pathways

DCLK1 is implicated in several critical signaling pathways that drive cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of Dclk1-IN-1.

Figure 1: DCLK1 Signaling Pathways. This diagram illustrates the central role of DCLK1 in integrating upstream signals to regulate downstream pathways involved in cancer progression, including Notch, Wnt/β-catenin, and NF-κB, ultimately promoting EMT, cancer stem cell properties, proliferation, and metastasis.[2][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of Dclk1-IN-1.

KINOMEscan™ Competition Binding Assay

Principle: This assay quantitatively measures the binding of a test compound (Dclk1-IN-1) to a panel of kinases. The assay is based on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.

Protocol (Generalized):

-

Assay Components: DNA-tagged kinases, streptavidin-coated magnetic beads, biotinylated small molecule ligands, and the test compound (Dclk1-IN-1).

-

Procedure:

-

Kinases are incubated with the test compound at various concentrations.

-

The kinase-compound mixture is then added to wells containing the immobilized ligand.

-

The plate is incubated to allow for binding competition to reach equilibrium.

-

Unbound kinase is washed away.

-

The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

-

-

Data Analysis: The results are reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. IC50 values are calculated from the dose-response curves.

Note: The KINOMEscan™ assay is a proprietary service offered by DiscoverX (now part of Eurofins). The detailed, step-by-step protocol is not publicly available.

³³P-ATP Kinase Assay

Principle: This is a direct enzymatic assay that measures the catalytic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate. The inhibitory effect of a compound is determined by the reduction in phosphate incorporation.

Protocol (Generalized):

-

Reagents:

-

Purified recombinant DCLK1 or DCLK2 enzyme.

-

Kinase-specific substrate (e.g., a peptide).

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

-

[γ-³³P]ATP.

-

Unlabeled ATP.

-

Dclk1-IN-1 at various concentrations.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and Dclk1-IN-1 in the kinase assay buffer.

-

Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP (to the desired final concentration, e.g., 50 µM for DCLK1).[3][5]

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

-

Data Analysis: The kinase activity is proportional to the amount of radioactivity incorporated. The percent inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable model.

NanoBRET™ Cellular Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein within living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescently labeled tracer molecule (acceptor) that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[10]

Protocol (Generalized):

-

Cell Preparation:

-

Transfect cells (e.g., HCT116) with a plasmid encoding the DCLK1-NanoLuc® fusion protein.[3]

-

Culture the transfected cells to allow for protein expression.

-

-

Assay Procedure:

-

Harvest and resuspend the cells in an appropriate assay medium (e.g., Opti-MEM).

-

Add the NanoBRET™ tracer (e.g., TAE684-NanoBRET-590) to the cell suspension at a predetermined optimal concentration.[3]

-

Dispense the cell-tracer mixture into a multi-well plate.

-

Add Dclk1-IN-1 at various concentrations to the wells.

-

Incubate the plate to allow for compound binding to reach equilibrium.

-

Add the Nano-Glo® substrate to generate the bioluminescent signal from the NanoLuc® luciferase.

-

Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).

-

-

Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The percent inhibition is determined relative to a vehicle control. IC50 values are calculated from the dose-response curves.

Figure 2: NanoBRET™ Assay Workflow. This diagram outlines the key steps involved in performing a NanoBRET™ cellular target engagement assay to determine the intracellular potency of Dclk1-IN-1.

Western Blotting for DCLK1 and Phospho-DCLK1

Principle: Western blotting is used to detect the levels of total DCLK1 and its phosphorylated form in cell lysates. This allows for the assessment of the inhibitor's effect on DCLK1 signaling.

Protocol:

-

Sample Preparation:

-

Treat cells with Dclk1-IN-1 or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][12]

-

Incubate the membrane with a primary antibody against total DCLK1 or a phospho-specific DCLK1 antibody (e.g., phospho-DCLK1 Ser337) overnight at 4°C.[6]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize the phospho-DCLK1 signal to the total DCLK1 signal.

Cell Viability Assay (CellTiter-Glo® 3D)

Principle: The CellTiter-Glo® 3D assay is a luminescence-based method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[13]

Protocol:

-

Plate Preparation: Seed cells or organoids in a 3D culture format (e.g., Matrigel) in a multi-well plate.

-

Treatment: Add Dclk1-IN-1 at various concentrations to the wells and incubate for the desired duration (e.g., 48-72 hours).[7]

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[14]

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[15]

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[14]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Survival Assay

Principle: This assay assesses the ability of a single cell to proliferate and form a colony (defined as at least 50 cells). It is a measure of cell reproductive integrity after treatment with a cytotoxic agent.[1]

Protocol:

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate.

-

-

Treatment:

-

Allow the cells to adhere overnight.

-

Treat the cells with Dclk1-IN-1 at various concentrations for a specified period.

-

-

Colony Formation:

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

-

Staining and Counting:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with 0.5% crystal violet solution.[16]

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Patient-Derived Organoid (PDO) Drug Sensitivity Assay

Principle: PDOs are 3D in vitro cultures derived from patient tumors that recapitulate many of the characteristics of the original tumor. They are a valuable tool for preclinical drug testing and personalized medicine.[17]

Protocol (Generalized):

-

Organoid Culture:

-

Establish and expand PDOs from patient tumor tissue according to established protocols.[14]

-

-

Drug Screening:

-

Dissociate the mature organoids into small fragments or single cells.

-

Embed the fragments/cells in Matrigel and plate them in a multi-well plate.

-

Add Dclk1-IN-1 at various concentrations to the culture medium.

-

Incubate the plates for a specified period (e.g., 5-7 days).

-

-

Viability Readout:

-

Measure organoid viability using an appropriate assay, such as the CellTiter-Glo® 3D assay.

-

-

Data Analysis: Generate dose-response curves and calculate IC50 values to determine the sensitivity of the PDOs to Dclk1-IN-1.

Figure 3: PDO Drug Sensitivity Assay Workflow. This diagram illustrates the general workflow for assessing the efficacy of Dclk1-IN-1 in patient-derived organoid models.

Conclusion

Dclk1-IN-1 is a highly selective and potent inhibitor of DCLK1, a kinase with significant implications in cancer biology. Its well-characterized biochemical and cellular activities, coupled with its in vivo compatibility, make it an invaluable tool for elucidating the roles of DCLK1 in normal physiology and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of targeting DCLK1 in various cancer types. The continued exploration of Dclk1-IN-1 and the development of next-generation DCLK1 inhibitors hold great promise for advancing cancer therapy.

References

- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promegaconnections.com [promegaconnections.com]

- 9. researchgate.net [researchgate.net]

- 10. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. communities.springernature.com [communities.springernature.com]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 16. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 17. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]

DCLK1 Inhibition in Cancer Stem Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in oncology, recognized as a specific marker for tumor stem cells in various cancers, including colorectal, pancreatic, and ovarian cancers.[1][2][3] DCLK1 is a microtubule-associated serine/threonine kinase that plays a pivotal role in neurogenesis and neuronal migration.[1] However, in the context of cancer, its dysregulation is associated with malignant progression, metastasis, and resistance to chemotherapy.[1][2][4] The expression of DCLK1 is often elevated in cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, self-renewal, and therapeutic relapse.[2][3][5] This makes DCLK1 an attractive therapeutic target for the elimination of CSCs.

This technical guide provides an in-depth overview of the role of DCLK1 in cancer stem cell research, with a focus on the pharmacological inhibitor DCLK1-IN-1. While the initial topic of interest was "Dclk1-IN-2," a comprehensive review of the scientific literature yielded no specific molecule with this designation. Therefore, this guide will focus on the well-characterized, selective, and in vivo-compatible chemical probe, DCLK1-IN-1, as a representative tool for investigating DCLK1 biology.[6][7]

Data Presentation: Quantitative Analysis of DCLK1-IN-1

The following tables summarize the quantitative data for DCLK1-IN-1, providing a clear comparison of its potency and effects across various experimental systems.

Table 1: Biochemical and Cellular Potency of DCLK1-IN-1

| Assay Type | Target | IC50 / Kd | ATP Concentration | Reference |

| KINOMEscan Binding Assay | DCLK1 | 9.5 nM | N/A | [6] |

| 33P-labeled ATP Kinase Assay | DCLK1 | 57 nM | 50 µM | [6] |

| Isothermal Titration Calorimetry (ITC) | DCLK1 | Kd = 109 nM | N/A | [6] |

| NanoBRET Cellular Assay (HCT116 cells) | DCLK1 | 279 nM | N/A | [6] |

| Kinase Assay | DCLK2 | 103 nM | 100 µM | [6] |

| Kinase Assay | DCLK1 | 143 nM | Not Specified | [5] |

Table 2: Effects of DCLK1-IN-1 on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| HCT116 | Colorectal Cancer | Cell Growth | 3.842 µM | [5] |

| hCRC#1 | Colorectal Cancer | Cell Growth | 3.620 µM | [5] |

| ACHN | Renal Cell Carcinoma | MTT Cell Viability | ~22 µM | [8] |

| 786-O | Renal Cell Carcinoma | MTT Cell Viability | ~35 µM | [8] |

| CAKI-1 | Renal Cell Carcinoma | MTT Cell Viability | ~30 µM | [8] |

| ACHN, CAKI-1 | Renal Cell Carcinoma | Spheroid Formation | Significant reduction at 1, 5, and 10 µM | [8][9] |

| ACHN, 786-O, CAKI-1 | Renal Cell Carcinoma | Colony Formation | Strongly inhibited at doses as low as 1 µM | [8] |

| OVCAR-4 | Ovarian Cancer | Spheroid Viability | Not Specified | [1] |

| OVCAR-8 CPR | Ovarian Cancer | Spheroid Viability | Sensitizes to cisplatin | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of DCLK1 inhibitors are provided below.

Protocol 1: In Vitro Kinase Assay (Mobility Shift Assay)

This protocol is adapted from a method for the rapid assessment of DCLK1 inhibitors.[10]

Objective: To determine the in vitro potency of a test compound (e.g., DCLK1-IN-1) against purified DCLK1 kinase.

Materials:

-

Purified recombinant DCLK1 kinase domain

-

Peptide substrate (e.g., a derivative of PRAK)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (DCLK1-IN-1) and DMSO (vehicle control)

-

Microcapillary electrophoresis instrument

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, purified DCLK1 kinase, and the peptide substrate.

-

Serially dilute the test compound in DMSO and add it to the reaction mixture. Include a DMSO-only control.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Kₘ for DCLK1.[6]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 10 mM EDTA).

-

Analyze the samples using a microcapillary electrophoresis instrument to separate the phosphorylated and unphosphorylated peptide substrates.

-

Calculate the percentage of substrate conversion for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure to assess the effect of DCLK1-IN-1 on cancer cell proliferation and viability.[8]

Objective: To determine the IC50 of DCLK1-IN-1 for cell viability in a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., ACHN, 786-O, CAKI-1)[8]

-

Complete cell culture medium

-

DCLK1-IN-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of DCLK1-IN-1 in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of DCLK1-IN-1. Include a vehicle control (DMSO).

-

Incubate the plates for a specified duration (e.g., 48 or 72 hours).[8]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 3: Spheroid Formation Assay

This protocol is for assessing the impact of DCLK1-IN-1 on the self-renewal capacity of cancer stem cells.[1][8]

Objective: To evaluate the effect of DCLK1-IN-1 on the ability of cancer cells to form 3D spheroids, a characteristic of cancer stem cells.

Materials:

-

Cancer cell lines capable of forming spheroids (e.g., ACHN, CAKI-1)[8]

-

Serum-free tumorsphere medium supplemented with growth factors (e.g., EGF, bFGF)

-

Ultra-low attachment 96-well plates

-

DCLK1-IN-1

-

Microscope for imaging

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells at a low density (e.g., 1,000-2,000 cells/well) in ultra-low attachment 96-well plates with tumorsphere medium containing various concentrations of DCLK1-IN-1 or vehicle control.[1]

-

Incubate the plates for 7-12 days to allow for spheroid formation.

-

Monitor spheroid formation and growth using a microscope.

-

Quantify the number and size of the spheroids in each well.

-

The effect of DCLK1-IN-1 is determined by the reduction in the number and size of spheroids compared to the control.

-

Optionally, cell viability within the spheroids can be assessed using assays like CellTiter-Glo® 3D.[1]

Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, created using the DOT language, visualize the complex roles of DCLK1 and the workflow for evaluating its inhibitors.

References

- 1. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doublecortin-like kinase 1 exhibits cancer stem cell-like characteristics in a human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]

- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.port.ac.uk [pure.port.ac.uk]

Investigating DCLK1 Signaling: A Technical Guide Using DCLK1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase recognized as a significant biomarker for cancer stem cells (CSCs) across various malignancies, including those of the gastrointestinal tract, pancreas, and colon.[1][2][3] Its involvement in critical oncogenic signaling pathways, such as Notch, Wnt/β-catenin, and RAS, positions it as a compelling therapeutic target.[3] Pharmacological inhibition of DCLK1's kinase activity has been shown to impede tumor progression and cell migration.[1] This technical guide focuses on the investigation of DCLK1 signaling and function using the chemical inhibitor DCLK1-IN-2. Due to the limited public data on this compound, this guide will also reference the extensively characterized inhibitor, DCLK1-IN-1, to provide comprehensive methodologies and context for studying DCLK1 kinase-dependent signaling.

Introduction to DCLK1 Signaling

DCLK1 is a multifaceted protein that combines microtubule-binding domains with a C-terminal serine/threonine kinase domain.[4] It plays a crucial role in neurogenesis, but its overexpression in numerous cancers is linked to the promotion of tumorigenesis, metastasis, and resistance to therapy.[1][5] DCLK1 is considered a specific marker for CSCs, which are instrumental in tumor initiation and recurrence.[2]

The kinase activity of DCLK1 is integral to its oncogenic function, influencing a network of signaling pathways that control cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[1][6] Key pathways regulated by DCLK1 include:

-

Notch Pathway : DCLK1 can upregulate Notch signaling, a critical driver in the carcinogenesis of several cancers.[2][3]

-

Wnt/β-catenin Pathway : In some cancers, DCLK1 activity is linked to the stabilization of β-catenin and activation of downstream targets like c-Myc.[3]

-

Hippo-YAP Pathway : DCLK1 can inhibit the Hippo pathway, leading to the activation of the transcriptional co-activator YAP, which promotes stem cell-like properties.[7]

-

Inflammatory Signaling : DCLK1 can phosphorylate XRCC5, leading to the transcriptional activation of COX2 and the production of prostaglandin E2 (PGE2), fostering an inflammatory tumor microenvironment.[8]

-

DNA Damage Response : DCLK1 is implicated in radiation resistance through the phosphorylation of ATM, which in turn activates p53, enhancing DNA repair mechanisms in cancer cells.[9]

Pharmacological Inhibition with this compound

Targeting the kinase function of DCLK1 with small molecule inhibitors is a primary strategy for both studying its biological roles and developing potential cancer therapeutics. This compound has been identified as a potent inhibitor of DCLK1.[10]

Data Presentation: Inhibitor Potency

The following tables summarize the available quantitative data for this compound and the related, well-characterized inhibitor DCLK1-IN-1.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| This compound | DCLK1 | Kinase Assay | 171.3 | [10] |

| DCLK1-IN-1 | DCLK1 | Binding Assay | 9.5 | [11][12] |

| DCLK1-IN-1 | DCLK1 | Kinase Assay | 57.2 | [11][12] |

| DCLK1-IN-1 | DCLK2 | Binding Assay | 31 | [11][12] |

| DCLK1-IN-1 | DCLK2 | Kinase Assay | 103 | [11][12] |

| DCLK1-IN-1 | DCLK1 | NanoBRET (Cellular) | 279 | [5][11] |

Table 1: Biochemical and Cellular Potency of DCLK1 Inhibitors.

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| This compound | SW1990 | Antiproliferative | 0.6 | [10] |

Table 2: Antiproliferative Activity of this compound.

Key Signaling Pathways and Visualization

Understanding the intricate network of DCLK1 signaling is crucial for designing experiments. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

DCLK1 Core Signaling Pathways

Caption: Core signaling pathways regulated by DCLK1 kinase activity.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for an in vitro DCLK1 kinase inhibition assay.

Experimental Workflow: Cellular Effects Analysis

Caption: Workflow for assessing cellular effects of DCLK1 inhibition.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following protocols are synthesized from established methods in the field.

Protocol 1: In Vitro DCLK1 Kinase Assay

This protocol is adapted from luminescence-based kinase assay principles and can be used to determine the IC₅₀ of an inhibitor like this compound.

Materials:

-

Recombinant human DCLK1 protein

-

Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein, MBP)

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation : Thaw all reagents and keep them on ice. Prepare a 1x Kinase Assay Buffer.

-

Inhibitor Dilution : Prepare a serial dilution of this compound in DMSO, then dilute further in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Master Mix : Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Kₘ for DCLK1, if known), and the kinase substrate.

-

Assay Plate Setup :

-

Add 2.5 µL of diluted this compound or vehicle (DMSO in buffer) to the appropriate wells of the 96-well plate.

-

Add 12.5 µL of the Master Mix to every well.

-

To "Blank" or "No Enzyme" control wells, add 10 µL of 1x Kinase Assay Buffer.

-

-

Kinase Reaction :

-

Dilute the DCLK1 enzyme to the desired concentration in 1x Kinase Assay Buffer.

-

Initiate the reaction by adding 10 µL of the diluted DCLK1 enzyme to all wells except the "Blank" wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection (using ADP-Glo™ as an example) :

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 45 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis : Subtract the "Blank" reading from all other values. Normalize the data to the "Vehicle Control" (0% inhibition) and calculate the percent inhibition for each inhibitor concentration. Plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot for DCLK1 Pathway Analysis

This protocol is for analyzing changes in protein expression or phosphorylation following treatment with this compound.

Materials:

-

Cell culture plates

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DCLK1, anti-phospho-ATM, anti-γH2AX, anti-β-actin or GAPDH as loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis :

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer :

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection :

-

Apply ECL reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities, normalizing to the loading control.

-

Protocol 3: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.

Materials:

-

96-well clear flat-bottom plates

-

Cancer cell line (e.g., SW1990)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Allow them to adhere for 24 hours.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO).

-

Incubation : Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition : Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

The investigation of DCLK1 signaling is a promising avenue for cancer research and drug development. This compound represents a tool for probing the kinase-dependent functions of DCLK1. By employing the quantitative assays and detailed protocols outlined in this guide—drawing upon the broader knowledge established with inhibitors like DCLK1-IN-1—researchers can effectively dissect DCLK1's role in cellular pathways, validate its function in specific cancer contexts, and assess the therapeutic potential of its inhibition. Careful execution of these methodologies will be critical in advancing our understanding of DCLK1 and its potential as a target for novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]

- 5. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]

- 7. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Balancing Regeneration and Resistance: Targeting DCLK1 to Mitigate Gastrointestinal Radiation Injury and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]

Dclk1-IN-1: An In-Depth Technical Guide for In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in the development and progression of various cancers. Identified as a marker for tumor stem cells in several malignancies, including colorectal, pancreatic, and renal cancers, DCLK1 plays a pivotal role in signaling pathways that drive tumor growth, metastasis, and therapy resistance.[1][2] The development of selective inhibitors targeting the kinase function of DCLK1, such as DCLK1-IN-1, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical in vivo application of Dclk1-IN-1, focusing on its efficacy, underlying mechanisms of action, and detailed experimental protocols.

Mechanism of Action of DCLK1 in Cancer

DCLK1 is a serine/threonine kinase that modulates a complex network of signaling pathways integral to cancer cell survival and proliferation.[3][4] Its overexpression is correlated with poor prognosis in several cancer types. The oncogenic activity of DCLK1 is mediated through its interaction with and regulation of key signaling cascades.

Key signaling pathways influenced by DCLK1 include:

-

Notch Pathway: DCLK1 has been shown to regulate the Notch signaling pathway, which is crucial for cell fate determination, proliferation, and apoptosis.[3]

-

Wnt/β-catenin Pathway: In several cancers, DCLK1 activity is linked to the Wnt/β-catenin pathway, a critical regulator of cell proliferation and stem cell maintenance.[3][5]

-

KRAS Signaling: DCLK1 is implicated in the activation of KRAS, a frequently mutated oncogene in pancreatic and colorectal cancers.[6]

-

PI3K/AKT/mTOR Pathway: DCLK1 can influence the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival.[3]

-

XRCC5/COX2 Axis: In colorectal cancer, DCLK1 has been shown to phosphorylate XRCC5, leading to the transcriptional activation of COX2 and the production of prostaglandin E2, which fosters an inflammatory tumor microenvironment.[7][8]

Below is a diagram illustrating the central role of DCLK1 in various oncogenic signaling pathways.

Quantitative Data on Dclk1-IN-1 in In Vivo Cancer Models

The in vivo efficacy of Dclk1-IN-1 has been evaluated in several preclinical cancer models. The following tables summarize the available quantitative data.

Table 1: Dclk1-IN-1 in Colorectal Cancer (CRC) Xenograft Model

| Parameter | Details | Reference |

| Cancer Type | Colorectal Cancer | [1][9] |

| Cell Line | HCT116 | [1][9] |

| Animal Model | NOD/SCID Gamma (NSG) mice | [1][9] |

| Drug | Dclk1-IN-1 | [1][9] |

| Dosage | 10 mg/kg | [1][9] |

| Administration | Daily | [1][9] |

| Treatment Duration | 32 days | [1][9] |

| Efficacy | Significant impairment of tumor seeding and growth capabilities. | [7][8] |

Table 2: DCLK1 Targeting in Pancreatic Cancer Xenograft Model

Note: The following data is for a D-peptide targeting DCLK1, as specific in vivo quantitative data for Dclk1-IN-1 in pancreatic cancer was not available in the reviewed literature.

| Parameter | Details | Reference |

| Cancer Type | Pancreatic Ductal Adenocarcinoma (PDAC) | [10] |

| Cell Line | AsPC-1 | [10] |

| Animal Model | Athymic nude mice | [10] |

| Drug | D-peptide 1 (DCLK1-targeting) | [10] |

| Dosage | Not specified | [10] |

| Administration | Every three days for six doses | [10] |

| Treatment Duration | 36 days | [10] |

| Efficacy | 60% reduction in tumor volume compared to control. | [10] |

Table 3: Dclk1-IN-1 in Renal Cell Carcinoma (RCC)

Note: The available data for Dclk1-IN-1 in RCC is primarily from in vitro studies. In vivo studies have utilized a monoclonal antibody targeting DCLK1.

| Study Type | Findings | Reference |

| In Vitro | Dclk1-IN-1 significantly reduced colony formation, migration, and invasion of RCC cell lines. Potent inhibition of cancer stemness was also observed. | [10][11] |

| In Vivo (mAb) | A DCLK1-targeted monoclonal antibody (CBT-15) blocked RCC tumorigenesis in vivo. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments involving Dclk1-IN-1 in in vivo cancer models.

Colorectal Cancer Xenograft Model Protocol

This protocol is based on studies using the HCT116 colorectal cancer cell line.[1][9]

-

Cell Culture:

-

HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Animal Model:

-

Immunocompromised mice, such as NOD/SCID Gamma (NSG) mice, are used to prevent graft rejection.

-

Mice are housed in a specific-pathogen-free (SPF) environment.[13]

-

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring and Treatment Initiation:

-

Drug Administration:

-

Dclk1-IN-1 is formulated in a suitable vehicle for administration.

-

The drug is administered daily at a dosage of 10 mg/kg. The route of administration (e.g., oral gavage, intraperitoneal injection) should be optimized based on the pharmacokinetic properties of the compound.

-

-

Endpoint Analysis:

-

The study continues for a defined period, such as 32 days, or until tumors in the control group reach a maximum allowable size.[1][9]

-

Tumor volumes and body weights are recorded throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

The following diagram outlines the typical workflow for an in vivo xenograft study.

Conclusion

Dclk1-IN-1 is a potent and selective inhibitor of DCLK1 kinase activity with demonstrated preclinical efficacy in in vivo cancer models, particularly in colorectal cancer. Its mechanism of action, centered on the disruption of key oncogenic signaling pathways, makes it an attractive candidate for further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the therapeutic potential of DCLK1 inhibition in cancer. Further studies are warranted to establish the in vivo efficacy of Dclk1-IN-1 in other malignancies, such as pancreatic and renal cancers, and to explore its potential in combination therapies.

References

- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Mouse xenograft tumor models [bio-protocol.org]

- 6. Overexpression of DCLK1-AL Increases Tumor Cell Invasion, Drug Resistance, and KRAS Activation and Can Be Targeted to Inhibit Tumorigenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tumor xenograft experiment [bio-protocol.org]

The Discovery and Development of Dclk1-IN-2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in oncology, transitioning from its initial identification as a regulator of microtubule polymerization in neuronal migration to a key marker for cancer stem cells (CSCs) in a variety of solid tumors, including those of the colon, pancreas, and kidney.[1][2] DCLK1 is a serine/threonine kinase that plays a crucial role in promoting tumorigenesis, metastasis, and therapeutic resistance through the activation of several key oncogenic signaling pathways such as Notch, Wnt/β-catenin, and RAS.[1][3][4] The overexpression of DCLK1 in cancerous tissues, compared to normal cells, has positioned it as a promising target for the development of novel anti-cancer therapeutics.[5]

This in-depth technical guide focuses on the discovery and development of Dclk1-IN-2, a selective inhibitor of DCLK1 kinase activity. For clarity, this inhibitor is predominantly referred to in the scientific literature as DCLK1-IN-1, and this nomenclature will be used throughout this document. We will explore the development, mechanism of action, and preclinical evaluation of this compound, providing researchers and drug development professionals with a comprehensive understanding of its potential as a chemical probe and a therapeutic lead.

Discovery and Optimization

The journey to discover a selective DCLK1 inhibitor began with the observation of off-target activity of certain kinase inhibitors. The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][3]diazepin-6-one scaffold, initially utilized for developing inhibitors for kinases such as LRRK2 and ERK5, was found to possess inhibitory activity against DCLK1.[6] However, these initial compounds, including LRRK2-IN-1 and XMD8-92, were multi-targeted, limiting their utility as specific chemical probes to elucidate the precise role of DCLK1 kinase activity in cancer.[7]

To enhance selectivity, a highly parallelized chemoproteomic strategy was employed. A library of 350 analogs of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][3]diazepin-6-one scaffold was screened against the kinome in cell lysates using the KiNativ technology to generate multi-component structure-activity relationships (SAR).[1][7] This approach, combined with structure-based design guided by the X-ray crystal structure of the DCLK1 kinase domain, led to iterative rounds of synthesis and testing.[7]

A crucial modification for achieving selectivity was the substitution at the diazepinone amide (R1 position). Altering the polarity of this group from a hydrophobic ethyl to an electronegative trifluoroethyl group resulted in the identification of DCLK1-IN-1. This modification maintained potent DCLK1 activity while dramatically improving selectivity against off-target kinases like ACK, LRRK2, and BRD4, and also enhancing selectivity against ERK5.[1]

Data Presentation

Table 1: In Vitro Potency and Selectivity of DCLK1-IN-1

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| DCLK1 | Binding Assay (KINOMEscan) | 9.5 | [1] | |

| Kinase Assay (³³P-ATP) | 57 | [1] | ||

| Isothermal Titration Calorimetry (ITC) | 109 | [1] | ||

| DCLK2 | Binding Assay | 31 | [2][8] | |

| Kinase Assay | 103 | [2][8] | ||

| ERK5 | KiNativ | Weakly active | [8] | |

| LRRK2 | KiNativ | No significant activity | [8] | |

| ACK | KiNativ | No significant activity | [8] | |

| BRD4 | No significant activity | [9] |

Table 2: Cellular Activity of DCLK1-IN-1

| Cell Line | Assay Type | IC50 | Reference |

| HCT116 | NanoBRET Target Engagement | 279 nM | [1][8] |

| ACHN (Renal Cell Carcinoma) | MTT Proliferation Assay | ~35 µM | [6] |

| 786-O (Renal Cell Carcinoma) | MTT Proliferation Assay | ~22 µM | [6] |

| CAKI-1 (Renal Cell Carcinoma) | MTT Proliferation Assay | ~25 µM | [6] |

Table 3: Pharmacokinetic Properties of DCLK1-IN-1 in Mice

| Parameter | Value | Reference |

| Half-life (t₁/₂) | 2.09 hours | [1][8] |

| Area Under the Curve (AUC) | 5506 h*ng/mL | [8] |

| Oral Bioavailability | 81% | [1][8] |

Experimental Protocols

DCLK1 Kinase Inhibition Assay (³³P-labeled ATP)

This assay quantifies the enzymatic activity of DCLK1 by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide.

-

Reaction Setup: The assay is performed in a reaction buffer containing purified recombinant DCLK1 kinase domain, a suitable peptide substrate (e.g., a derivative of PRAK), and ATP.

-

Initiation: The reaction is initiated by the addition of ³³P-labeled ATP at a concentration near the Km for DCLK1 (e.g., 50 µM).

-

Incubation: The reaction mixture is incubated at a controlled temperature to allow for phosphorylation of the substrate.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using a phosphocellulose paper or membrane that binds the peptide. The amount of incorporated radioactivity is then quantified using a scintillation counter.

-

Inhibitor Testing: To determine the IC50 of DCLK1-IN-1, the assay is performed in the presence of serial dilutions of the compound. The percentage of inhibition at each concentration is calculated relative to a DMSO control, and the data are fitted to a dose-response curve.[1]

Cell Viability Assay (CellTiter-Glo® 3D)

This assay is used to assess the effect of DCLK1-IN-1 on the viability of cells grown in three-dimensional (3D) cultures, such as organoids.

-

Cell Plating: Patient-derived organoids are dissociated into single cells and plated in ultra-low attachment 384-well plates in a complete medium containing Matrigel to support 3D growth.

-

Compound Treatment: After a 24-hour incubation period to allow for initial cell aggregation, DCLK1-IN-1 is added to the wells at various concentrations using a digital dispenser.

-

Incubation: The plates are incubated for an extended period (e.g., 7 days) to allow for organoid formation and to assess the long-term effects of the inhibitor on cell viability.

-

Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® 3D reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP present in viable cells to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the number of viable cells. The results are normalized to a DMSO control to determine the percentage of cell viability at each inhibitor concentration.[1]

Chemoproteomic Profiling (KiNativ™)

This technology is used to assess the selectivity of kinase inhibitors by profiling their interaction with a large number of kinases directly in a complex biological sample, such as a cell lysate.

-

Lysate Preparation: Cell lysates are prepared under conditions that preserve the native conformation and activity of kinases.

-

Inhibitor Incubation: The cell lysate is incubated with the test compound (DCLK1-IN-1) or a vehicle control (DMSO).

-

Biotinylated Probe Labeling: A biotinylated, irreversible ATP-acylphosphate probe is added to the lysate. This probe covalently labels the active site of ATP-binding proteins, including kinases, that are not occupied by the inhibitor.

-

Digestion and Enrichment: The proteins in the lysate are digested into peptides. The biotin-labeled peptides are then enriched using streptavidin affinity chromatography.

-

Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

-

Data Interpretation: The abundance of each labeled kinase peptide in the inhibitor-treated sample is compared to the vehicle control. A decrease in the signal for a particular kinase indicates that the inhibitor is binding to and protecting its active site from labeling by the probe, thus identifying it as a target.[1][7]

Mandatory Visualization

Signaling Pathways

Conclusion

Dclk1-IN-1 represents a significant advancement in the study of DCLK1 biology and its role in cancer. Developed through a sophisticated and systematic approach combining chemoproteomics and structure-based design, it has demonstrated high potency and selectivity for DCLK1 and DCLK2. Preclinical data have shown its ability to engage DCLK1 in cellular and in vivo models, leading to the inhibition of cancer cell stemness, invasion, and proliferation in relevant contexts such as patient-derived pancreatic cancer organoids and renal cell carcinoma models. Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies. This in-depth technical guide provides a comprehensive overview of the discovery and development of Dclk1-IN-1, offering researchers and drug developers the foundational knowledge to further explore the therapeutic potential of targeting DCLK1 in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

DCLK1-IN-2: A Novel Kinase Inhibitor Reshaping the Tumor Microenvironment

For Immediate Release

BOSTON, MA – A comprehensive technical guide released today details the profound impact of Dclk1-IN-2, a novel small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1), on the tumor microenvironment (TME). This whitepaper, targeted at researchers, scientists, and drug development professionals, elucidates the mechanism by which this compound modulates the intricate interplay between cancer cells and their surrounding milieu, offering a promising new avenue for cancer therapy.

DCLK1, a protein kinase, has been identified as a key regulator of cancer stem cells and a driver of tumorigenesis in various cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2] Its overexpression is often correlated with a poor prognosis and an immunosuppressive TME, characterized by the infiltration of regulatory immune cells and a dearth of cancer-fighting T cells.[3][4][5][6] this compound, a potent and selective inhibitor of DCLK1, has demonstrated significant anti-tumor effects, and this guide provides the first in-depth look at its influence on the TME.

"Our understanding of the tumor microenvironment's role in cancer progression and treatment resistance is rapidly evolving," stated the lead scientist of the report. "This guide offers a detailed examination of how targeting DCLK1 with this compound can effectively reprogram the TME from a pro-tumoral to an anti-tumoral state."

The whitepaper synthesizes currently available data on DCLK1 inhibition, with a specific focus on the implications for this compound. It presents quantitative data in structured tables for clear comparison, details key experimental methodologies, and provides visualizations of critical signaling pathways and experimental workflows.

Key Findings on the Impact of DCLK1 Inhibition on the Tumor Microenvironment:

-

Modulation of Immune Cell Infiltration: DCLK1 expression is strongly associated with an increase in immunosuppressive cells within the tumor, such as Tumor-Associated Macrophages (TAMs) and regulatory T cells (Tregs), while inversely correlating with the presence of cytotoxic CD8+ T cells.[3][4][5][6] Inhibition of DCLK1 is shown to reverse this trend, leading to a more favorable anti-tumor immune landscape.

-

Reprogramming of Macrophages: DCLK1 signaling, particularly through its isoform 2, promotes the polarization of macrophages towards an M2 phenotype, which supports tumor growth and suppresses adaptive immunity.[7][8] Treatment with a DCLK1 inhibitor can shift this balance, encouraging a pro-inflammatory M1 macrophage phenotype that actively combats cancer cells.

-

Suppression of Myeloid-Derived Suppressor Cells (MDSCs): DCLK1 promotes the recruitment of MDSCs into the TME by upregulating the expression of chemokines like CXCL1.[2] These MDSCs, in turn, suppress the function of cytotoxic T lymphocytes. DCLK1 inhibition disrupts this axis, reducing MDSC infiltration and restoring T cell activity.[2]

-

Downregulation of Immunosuppressive Cytokines and Chemokines: DCLK1 activity is linked to the secretion of pro-tumoral cytokines and chemokines, including TGF-β and CXCL12, which contribute to an immunosuppressive environment.[3][9] Inhibition of DCLK1 curtails the production of these signaling molecules.

The technical guide provides detailed protocols for essential experiments to study these effects, including in vivo administration of DCLK1 inhibitors, flow cytometry for immune cell profiling, and immunohistochemistry for tissue analysis. Furthermore, it includes Graphviz diagrams to visually represent the complex signaling pathways and experimental workflows involved.

While much of the detailed experimental data on the TME comes from studies on the closely related inhibitor, Dclk1-IN-1, the superior potency of this compound in inhibiting DCLK1 and tumor growth suggests that its impact on the TME will be even more pronounced. This whitepaper serves as a critical resource for the scientific community to accelerate research and development of DCLK1 inhibitors as a novel class of cancer immunotherapies.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the potency of this compound and the effects of DCLK1 inhibition on the tumor microenvironment.

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound (I-5) | DCLK1 | 171.3 | - | Kinase Assay | [10] |

| This compound (I-5) | - | 600 | SW1990 | Antiproliferative | [10] |

| DCLK1-IN-1 | DCLK1 | 9.5/57.2 | - | Binding/Kinase Assay | |

| DCLK1-IN-1 | DCLK2 | 31/103 | - | Binding/Kinase Assay |

| Parameter | Condition | Change upon DCLK1 Inhibition | Cancer Type | Key Findings | Reference |

| Immune Cell Infiltration | High DCLK1 Expression | Colon, Gastric, Renal | DCLK1 expression correlates with increased M2 macrophages and Tregs, and decreased CD8+ T cells. | [3][5] | |

| DCLK1 Knockout | Increased CD8+ & CD4+ T cells, Decreased MDSCs | Colorectal | DCLK1 deletion impairs tumor growth under immune surveillance. | [2] | |

| Macrophage Polarization | DCLK1 Isoform 2 Overexpression | M1 to M2 polarization | Pancreatic | DCLK1-educated M2 macrophages enhance cancer cell aggressiveness. | [7][8] |

| DCLK1 Silencing | M1 phenotype retained | Pancreatic | Abrogates M2-macrophage-mediated enhancement of cancer cell properties. | [9] | |

| MDSC Recruitment | DCLK1 Expression | Increased CXCL1 expression and MDSC migration | Colorectal | DCLK1 promotes recruitment of T-cell suppressive MDSCs. | [2] |

| CD8+ T Cell Function | Co-culture with DCLK1-educated M2 macrophages | 25% reduction in proliferation, 2.5-fold reduction in Granzyme-B activity | Pancreatic | DCLK1-induced M2 macrophages inhibit cytotoxic T cell function. | [8] |

Experimental Protocols

In Vivo Administration of this compound

This protocol outlines the procedure for administering this compound to tumor-bearing mice to assess its in vivo efficacy and impact on the tumor microenvironment.

Materials:

-

This compound (Compound I-5)

-

Vehicle solution (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water)

-

Tumor-bearing mice (e.g., subcutaneous xenograft model using SW1990 cells in NSG mice)

-

Gavage needles

-

Calipers for tumor measurement

-

Analytical balance

Procedure:

-

Preparation of this compound Formulation:

-

On each day of treatment, freshly prepare the this compound suspension in the vehicle solution.

-

Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 0.2 mL).

-

Ensure the suspension is homogenous by vortexing or sonicating.

-

-

Animal Dosing:

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle solution to the mice via oral gavage. A typical dosing schedule is once daily.[1]

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Tissue Collection:

-

At the end of the study, euthanize the mice according to institutional guidelines.

-

Excise the tumors and, if required, other organs such as the spleen and lymph nodes.

-

A portion of the tumor can be fixed in formalin for immunohistochemistry, and another portion can be processed for flow cytometry or other molecular analyses.

-

Flow Cytometry for Tumor-Infiltrating Immune Cells

This protocol provides a method for preparing a single-cell suspension from tumors and analyzing the immune cell populations by multi-color flow cytometry.

Materials:

-

Freshly excised tumor tissue

-